

Navigating the Solubility Landscape of (Rac)-3-Hydroxyphenylglycine: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-3-Hydroxyphenylglycine

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Executive Summary

(Rac)-3-Hydroxyphenylglycine, a non-proteinogenic amino acid, presents a unique profile for researchers in drug development and chemical synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective purification, formulation, and application. This technical guide provides a comprehensive overview of the available solubility data and outlines a detailed experimental protocol for its determination.

Important Note on Data Availability: Quantitative solubility data for **(Rac)-3-Hydroxyphenylglycine** is notably scarce in publicly available literature. Therefore, this guide presents solubility data for the closely related isomer, D-p-hydroxyphenylglycine (D-4-hydroxyphenylglycine), as a surrogate to provide approximate solubility characteristics. Researchers are strongly advised to determine the solubility of **(Rac)-3-Hydroxyphenylglycine** experimentally for their specific applications.

Data Presentation: Solubility of Hydroxyphenylglycine Derivatives

The following tables summarize the available quantitative solubility data for hydroxyphenylglycine derivatives in various solvents.

Table 1: Solubility of D-p-Hydroxyphenylglycine



Solvent	Temperature (K)	Mole Fraction Solubility (x10³)
Water	278.15	8.52
283.15	9.98	
288.15	11.65	
293.15	13.56	
298.15	15.75	
303.15	18.26	
308.15	21.13	
313.15	24.41	
318.15	28.15	
323.15	32.41	
Methanol	278.15	1.21
283.15	1.45	
288.15	1.74	
293.15	2.08	
298.15	2.48	
303.15	2.96	
308.15	3.53	
313.15	4.21	
318.15	5.01	
323.15	5.95	
Ethanol	278.15	0.43
283.15	0.53	
288.15	0.65	



293.15	0.79	
298.15	0.96	
303.15	1.16	
308.15	1.40	
313.15	1.69	
318.15	2.03	
323.15	2.44	
N,N-Dimethylformamide (DMF)	278.15	0.28
283.15	0.35	
288.15	0.44	
293.15	0.55	
298.15	0.68	
303.15	0.84	
308.15	1.03	
313.15	1.26	
318.15	1.54	
323.15	1.87	

Data sourced from a study on the solubility of D-p-hydroxyphenylglycine.[1][2]

Table 2: Solubility of DL-p-Hydroxyphenylglycine Sulfate in Acetone-Water Mixtures at 303.15 K



Mole Fraction of Water in Solvent	Mole Fraction Solubility of DL-p-HPG Sulfate (x10³)
0.0000	0.0218
0.2437	0.0150
0.3919	0.0322
0.4916	0.0699
0.5631	0.1293
0.6591	0.2951
0.7205	0.4964
0.7632	0.6611
0.8011	0.8303
0.8430	1.0434
0.8896	1.2366
0.9415	1.3517
1.0000	1.2842

Data adapted from a study on the solubility of DL-p-hydroxyphenylglycine sulfate.[3][4][5][6]

Experimental Protocols: Determining the Solubility of (Rac)-3-Hydroxyphenylglycine

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7] The following protocol provides a detailed methodology for its implementation.

- 1. Materials and Equipment:
- (Rac)-3-Hydroxyphenylglycine (high purity)
- Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMF, DMSO)



- Analytical balance
- · Scintillation vials or other suitable sealed containers
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical instrumentation for concentration measurement (e.g., UPLC-UV, HPLC-UV, or a validated spectrophotometric method)

2. Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of (Rac)-3-Hydroxyphenylglycine to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to
 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.



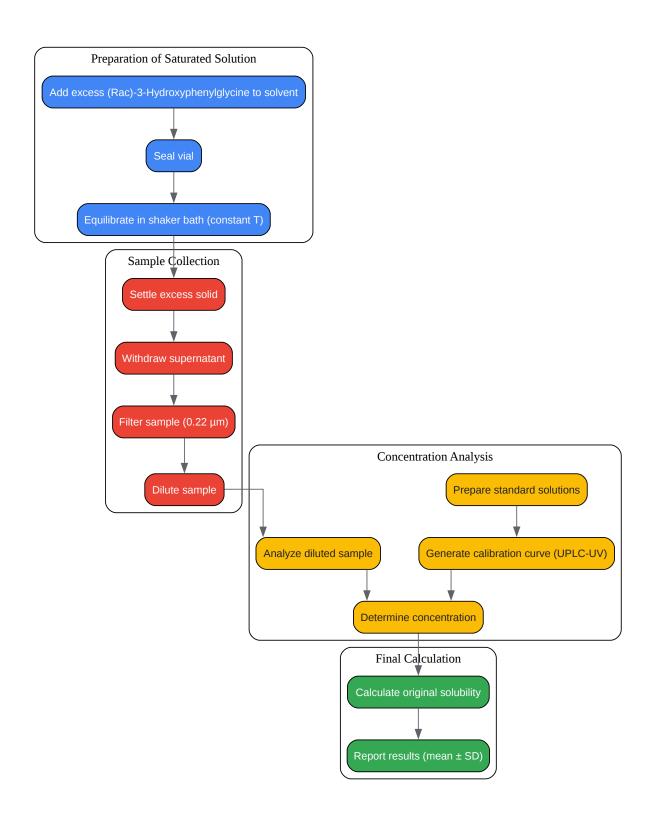
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
- Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
- Concentration Analysis (UPLC-UV Method Example):
 - Prepare a series of standard solutions of (Rac)-3-Hydroxyphenylglycine of known concentrations in the solvent of interest.
 - Generate a calibration curve by analyzing the standard solutions using a validated UPLC-UV method. The method should be specific for (Rac)-3-Hydroxyphenylglycine and demonstrate linearity, accuracy, and precision.
 - Analyze the diluted samples of the saturated solutions under the same UPLC-UV conditions.
 - Determine the concentration of (Rac)-3-Hydroxyphenylglycine in the diluted samples by interpolating from the calibration curve.
 - Calculate the original solubility in the saturated solution by accounting for the dilution factor.

3. Data Reporting:

- Report the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
- Specify the solvent and the temperature at which the solubility was determined.
- Report the mean and standard deviation of at least three replicate measurements.

Mandatory Visualizations

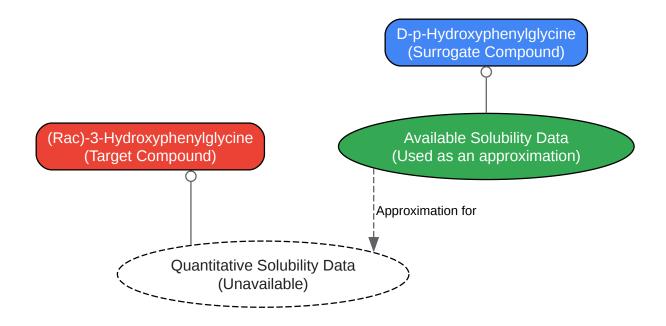




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Caption: Experimental workflow for determining the solubility of **(Rac)-3-Hydroxyphenylglycine**.



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Caption: Logical relationship illustrating the use of surrogate data.

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